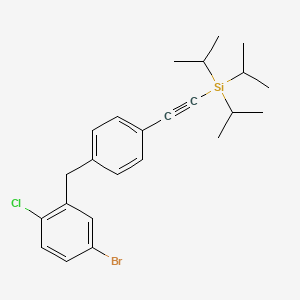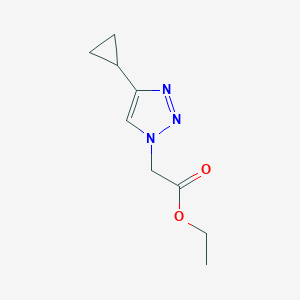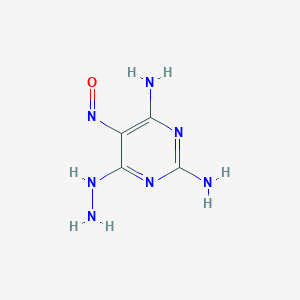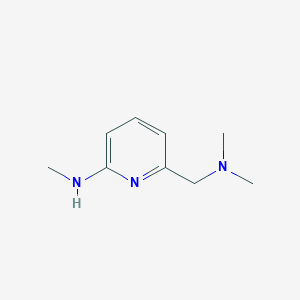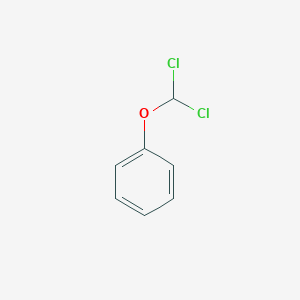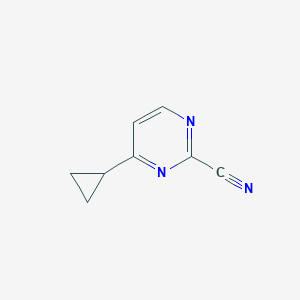![molecular formula C15H13BrO2 B8716453 2-[2-(4-bromophenyl)ethyl]benzoic Acid CAS No. 3973-52-2](/img/structure/B8716453.png)
2-[2-(4-bromophenyl)ethyl]benzoic Acid
概要
説明
2-[2-(4-bromophenyl)ethyl]benzoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-[2-(4-bromophenyl)ethyl] group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Another method involves the direct condensation of benzoic acids with appropriate amines in the presence of catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[2-(4-bromophenyl)ethyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, alcohols, alkanes, and various aromatic derivatives.
科学的研究の応用
2-[2-(4-bromophenyl)ethyl]benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- Benzoic acid, 2-[2-(2-bromophenyl)ethyl]-
- Benzoic acid, 2-[2-(4-chlorophenyl)ethyl]-
- Benzoic acid, 2-[2-(4-fluorophenyl)ethyl]-
Uniqueness
2-[2-(4-bromophenyl)ethyl]benzoic Acid is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
3973-52-2 |
|---|---|
分子式 |
C15H13BrO2 |
分子量 |
305.17 g/mol |
IUPAC名 |
2-[2-(4-bromophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H13BrO2/c16-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)15(17)18/h1-4,6-7,9-10H,5,8H2,(H,17,18) |
InChIキー |
IWJYTHFNMHRKKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-Bromobutoxy)ethyl]pyridine](/img/structure/B8716373.png)
![Pyrido[2,3-d]pyrimidine-6-carboxaldehyde, 2,4-diamino-](/img/structure/B8716378.png)
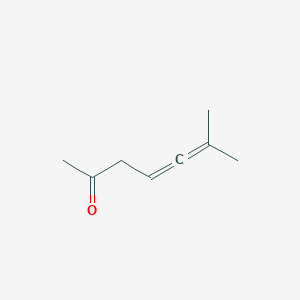
![4-[3-Chloro-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8716385.png)
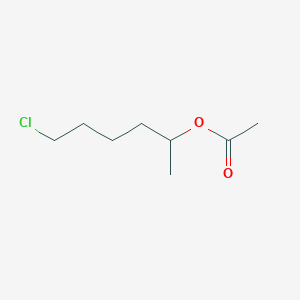

![7-Chloro-2-phenylfuro[3,2-b]pyridine](/img/structure/B8716403.png)
![Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-cyanophenyl)methyl]-](/img/structure/B8716410.png)
